molecular formula C23H20F2N2O4 B2935994 5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021024-21-4

5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No.: B2935994
CAS No.: 1021024-21-4
M. Wt: 426.42
InChI Key: LJPAKBAZQLWXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a 4H-pyran-4-one core structure substituted with a 4-fluorobenzyl ether and a 4-(4-fluorophenyl)piperazine carbonyl group. The 4-fluorobenzylpiperazine moiety is a recognized key pharmacophore in the development of potent tyrosinase inhibitors . Tyrosinase is a rate-limiting enzyme in melanogenesis, making its inhibitors potential candidates for research into therapeutic and cosmetic applications, such as addressing hyperpigmentation disorders . Compounds with this structural feature have demonstrated competitive inhibition mechanisms, binding directly to the enzyme's active site . The strategic incorporation of fluorine atoms on the aromatic rings is a common practice in drug design, often aimed at enhancing metabolic stability, binding affinity, and overall pharmacokinetic properties . Researchers can utilize this compound as a valuable chemical tool for studying enzyme inhibition, structure-activity relationships (SAR), and pathways related to melanin production. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4/c24-17-3-1-16(2-4-17)14-30-22-15-31-21(13-20(22)28)23(29)27-11-9-26(10-12-27)19-7-5-18(25)6-8-19/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPAKBAZQLWXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex organic compound with significant potential in pharmacological applications. This compound features a pyran-4-one backbone, a piperazine moiety, and fluorinated aromatic groups, which contribute to its biological activity. The molecular formula is C23H20F2N2O4\text{C}_{23}\text{H}_{20}\text{F}_2\text{N}_2\text{O}_4, with a molecular weight of 426.4 g/mol .

The primary biological activity of this compound is its role as an inhibitor of equilibrative nucleoside transporters (ENTs) . ENTs are essential for regulating nucleotide metabolism and adenosine levels in cells, making them critical targets in cancer therapy and other diseases linked to adenosine dysregulation. The inhibition of ENTs by this compound can lead to altered cellular signaling pathways, particularly those involving adenosine .

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor growth by modulating adenosine levels.
  • Antiviral Properties : Structural analogs have been associated with antiviral activities, indicating potential broader applications in infectious diseases.

Structure-Activity Relationship (SAR)

The incorporation of fluorine atoms in the structure enhances the binding affinity to biological targets compared to non-fluorinated analogs. The following table summarizes notable compounds with similar structural features and their biological activities:

Compound NameStructure FeaturesBiological Activity
6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-onePyranone with fluorophenylAntiviral, anti-tuberculosis
1-(2-Fluorophenyl)piperazinePiperazine derivativeAntidepressant activity
5-FluoroindoleIndole ring with fluorineAnticancer properties

These compounds illustrate how structural modifications can enhance biological activity while maintaining unique characteristics .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various experimental settings:

  • In Vitro Studies : Inhibition assays demonstrated that this compound effectively reduces the activity of ENTs, leading to increased intracellular levels of nucleotides and altered cell signaling pathways.
  • Animal Models : Preliminary animal studies have shown that administration of this compound leads to significant tumor suppression in xenograft models, suggesting its potential as an anticancer agent.
  • Comparative Analysis : When compared to other piperazine derivatives, this compound exhibited superior efficacy in modulating adenosine levels and showed enhanced pharmacokinetic profiles due to its fluorinated structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

No biological data are reported, but structural similarity suggests overlapping applications .

5-((2-Chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one (CAS 898421-14-2)

  • Core : 4H-pyran-4-one
  • Substituents : 2-chlorobenzyloxy, 4-(4-fluorophenyl)piperazine
  • Molecular Weight : 428.9 g/mol
  • Comparison : Retains the para-fluorophenyl group on piperazine but substitutes the benzyloxy group with chlorine at the ortho position. This may alter solubility and metabolic stability compared to the target compound .

Piperazine/Piperidine Derivatives

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one Core: Piperidin-4-one Substituents: Pyrazole with 4-chlorophenyl and 4-fluorophenyl groups Biological Activity: Demonstrated antimicrobial activity, attributed to the electron-withdrawing effects of fluorine and chlorine on aromatic rings . Comparison: While the core differs (piperidine vs. pyranone), the fluorophenyl moiety highlights the role of halogens in enhancing bioactivity.

Thiazole/Pyrazole Hybrids

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Core: Thiazole-pyrazole hybrid Substituents: Multiple fluorophenyl and chlorophenyl groups Biological Activity: Antimicrobial activity against COX-1/COX-2 enzymes, linked to halogenated aromatic systems . Comparison: The target compound’s pyranone core may offer better solubility than thiazole-based analogues, influencing pharmacokinetics.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 4H-pyran-4-one 4-fluorobenzyloxy, 4-(4-fluorophenyl)piperazine ~428.9 Potential kinase inhibition (inferred) -
5-((2-Chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one 4H-pyran-4-one 2-chlorobenzyloxy, 4-(2-fluorophenyl)piperazine 428.89 Not reported
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one Piperidin-4-one Pyrazole with 4-Cl/4-F phenyl groups - Antimicrobial
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-pyrazole hybrid Fluorophenyl, chlorophenyl, triazolyl - COX-1/COX-2 inhibition

Key Findings

  • Halogen Positioning : Para-substituted fluorophenyl groups (target compound) enhance planarity and electronic interactions compared to ortho-substituted analogues .
  • Core Structure Impact: Pyranone-based compounds may exhibit improved solubility over thiazole or pyrazole hybrids, critical for oral bioavailability .
  • Biological Activity : Fluorine’s electronegativity correlates with enhanced binding in kinase inhibitors (e.g., PI3Kδ inhibitors in ) and antimicrobial agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one?

The synthesis typically involves multi-step reactions starting with functionalized piperazine and pyranone precursors. For example, 1-(4-fluorobenzyl)piperazine can be reacted with a benzoyl chloride derivative under mild basic conditions (e.g., DCM with DIPEA) to form the piperazine-1-carbonyl moiety . The 4H-pyran-4-one core is often functionalized via nucleophilic substitution or coupling reactions. Purification methods include crystallization with solvents like Et₂O or flash chromatography, as demonstrated in analogous syntheses of [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives .

Q. How is the compound characterized spectroscopically, and what key data confirm its structure?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Aromatic protons (δ ~6.5–7.5 ppm) and piperazine/benzyl CH₂ groups (δ ~2.4–3.8 ppm) are diagnostic. For example, in related compounds, the 4-fluorophenyl group shows splitting patterns due to fluorine coupling .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) groups are critical .
  • Elemental Analysis : Matches between calculated and observed C/H/N percentages validate purity (e.g., C 65.15%, H 5.59% in a derivative ).

Q. What analytical techniques ensure purity and stability of the compound during storage?

  • HPLC : Monitors degradation products under stress conditions (e.g., heat, light).
  • TLC : Tracks reaction progress using polar/non-polar solvent systems (e.g., Rf ~0.39–0.44 for piperazine derivatives ).
  • Melting Point Analysis : Sharp melting ranges (e.g., 153–154°C for similar compounds) confirm crystallinity and purity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) impact biological activity?

Structure-activity relationship (SAR) studies reveal that fluorophenyl groups enhance metabolic stability and target binding via hydrophobic/electrostatic interactions. For example, replacing 4-fluorophenyl with 4-chlorophenyl in pyrazole analogs reduced antimicrobial efficacy, likely due to altered electronegativity and steric effects . Computational docking of fluorinated derivatives shows stronger hydrogen bonding with kinase active sites compared to non-fluorinated analogs .

Q. What experimental strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

  • LogP Adjustments : Introducing hydrophilic groups (e.g., hydroxyl, amine) on the piperazine or benzyl moieties improves aqueous solubility. For instance, hydroxylated phenylpiperazine derivatives showed 2–3× higher solubility than non-polar analogs .
  • Prodrug Design : Esterification of carbonyl groups (e.g., converting methanone to methyl ester) enhances membrane permeability .
  • Metabolic Stability Assays : Liver microsome studies identify vulnerable sites (e.g., piperazine N-dealkylation) for targeted deuteration or fluorination .

Q. How can computational modeling predict binding modes with biological targets (e.g., kinases)?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with ATP-binding pockets of tyrosine kinases. Fluorophenyl groups often occupy hydrophobic pockets, while the pyranone carbonyl forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Assess dynamic stability of ligand-target complexes over 100-ns trajectories, with RMSD <2 Å indicating robust binding .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. antimicrobial activity) may arise from assay conditions (e.g., ATP concentration, bacterial strain variability). For example, a compound showing nM activity in a kinase assay (pH 7.4) might exhibit µM-range MICs in bacterial cultures (pH 6.8) due to protonation state changes. Cross-validation using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) minimizes variability .

Q. What crystallographic insights inform the design of analogs with improved potency?

Single-crystal X-ray structures reveal key intermolecular interactions. In a related dispiro compound, C–H···F and N–H···O hydrogen bonds stabilize the active conformation, while π-π stacking between fluorophenyl and aromatic residues enhances binding . Modifying dihedral angles (e.g., pyranone-piperazine torsion) via methyl or halogen substitutions can fine-tune spatial orientation .

Methodological Notes

  • Synthetic Reproducibility : Batch-specific variability in yields (e.g., 41–92% for bromophenyl derivatives ) underscores the need for controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere).
  • Data Interpretation : Overlap in NMR signals (e.g., piperazine CH₂ vs. benzyl CH₂) requires 2D techniques (HSQC, HMBC) for unambiguous assignment .
  • Ethical Compliance : All biological testing should adhere to institutional guidelines for in vitro/in vivo studies, including cytotoxicity screening against mammalian cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.